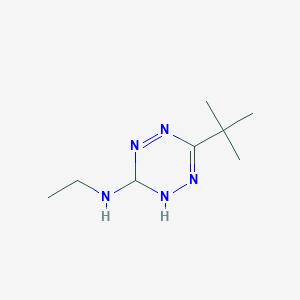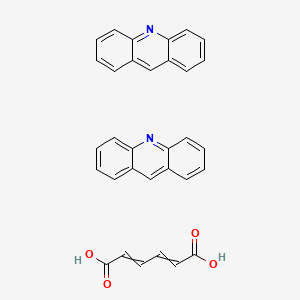
Acridine;hexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine;hexa-2,4-dienedioic acid is a compound that combines the structural features of acridine and hexa-2,4-dienedioic acid. Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while hexa-2,4-dienedioic acid is a diene with conjugated double bonds. The combination of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine;hexa-2,4-dienedioic acid typically involves the combination of acridine derivatives with hexa-2,4-dienedioic acid through various organic reactions. One common method is the Heck-decarboxylate coupling, which utilizes dienedioic acid as a diene building block . This method is favored for its broad substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, optimized for high yield and purity. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or the acridine ring.
Substitution: Substitution reactions can occur on the acridine ring or the diene moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine-1,8-dione derivatives, while substitution reactions can produce a wide range of acridine-based compounds .
Applications De Recherche Scientifique
Acridine;hexa-2,4-dienedioic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-related enzymes, such as topoisomerases, leading to potential anticancer effects . Additionally, the compound’s ability to interact with proteins and other biomolecules contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Acridine;hexa-2,4-dienedioic acid can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar biological activities, including DNA intercalation and enzyme inhibition.
Hexa-2,4-dienedioic acid derivatives: These compounds share the diene structure and are used as building blocks in organic synthesis.
The uniqueness of this compound lies in its combination of the acridine and diene structures, which imparts unique chemical and biological properties not found in the individual components .
Similar Compounds
- Acridine-1,8-dione
- Acridine-4-carboxamide
- Hexa-2,4-dienoic acid derivatives
Propriétés
Numéro CAS |
827348-11-8 |
|---|---|
Formule moléculaire |
C32H24N2O4 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
acridine;hexa-2,4-dienedioic acid |
InChI |
InChI=1S/2C13H9N.C6H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h2*1-9H;1-4H,(H,7,8)(H,9,10) |
Clé InChI |
RPWCMLXEHRTXGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
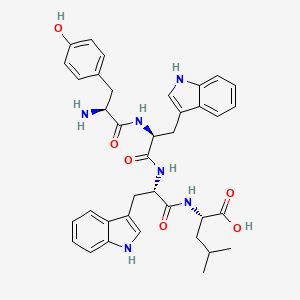

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
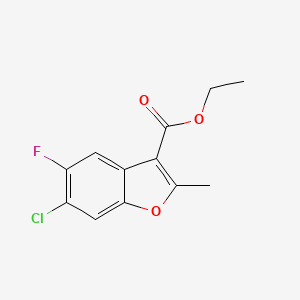
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
-](/img/structure/B14217708.png)
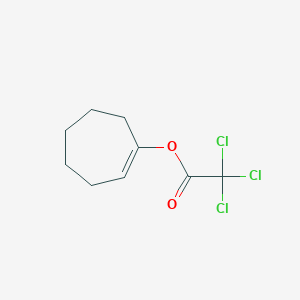
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)

![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
